molecular formula C8H2BrCl3N2 B2599129 7-Bromo-2,4,6-trichloroquinazoline CAS No. 1956389-96-0

7-Bromo-2,4,6-trichloroquinazoline

Cat. No.: B2599129
CAS No.: 1956389-96-0
M. Wt: 312.37
InChI Key: GDQRQHIERHLVDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,6-trichloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of quinazoline under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in an inert solvent like dichloromethane, at low temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4,6-trichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-2,4,6-trichloroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4,6-trichloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2,4,6-trichloroquinazoline is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity patterns and potential biological activities. This combination of halogens makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

7-bromo-2,4,6-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl3N2/c9-4-2-6-3(1-5(4)10)7(11)14-8(12)13-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRQHIERHLVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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